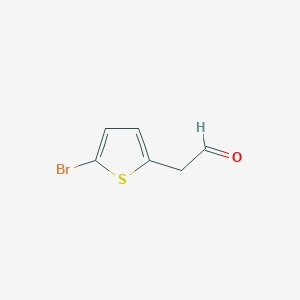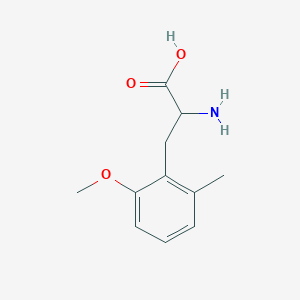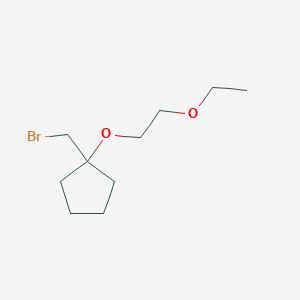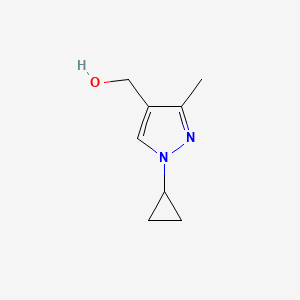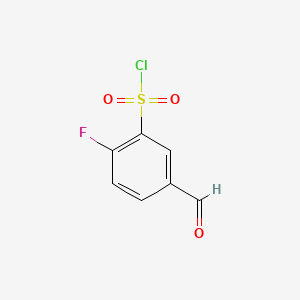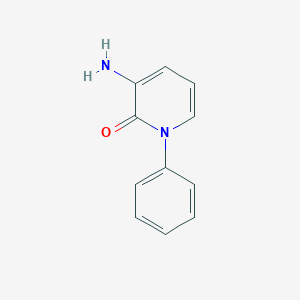
3-Amino-1-phenyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-phenyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridinone core structure. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-phenyl-1,2-dihydropyridin-2-one typically involves the transformation of 3-nitro- and 3-cyanopyridin-2-ones . One common method includes the reduction of 3-nitropyridin-2-one to form the corresponding amino derivative. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, substituted pyridinones, and reduced amino derivatives .
Wissenschaftliche Forschungsanwendungen
3-amino-1-phenyl-1,2-dihydropyridin-2-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery.
Wirkmechanismus
The mechanism of action of 3-amino-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, its derivatives act as noncompetitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system . This interaction inhibits the receptor’s activity, leading to potential therapeutic effects in conditions like epilepsy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perampanel: A noncompetitive AMPA receptor antagonist with a similar pyridinone core structure.
Amrinone: A compound with a pyridinone structure used as a cardiotonic agent.
3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one: Another derivative with potential biological activities.
Uniqueness
3-amino-1-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct biological activities and chemical reactivity compared to other pyridinone derivatives .
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
3-amino-1-phenylpyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-8H,12H2 |
InChI-Schlüssel |
NLPLDJZVLWOIDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


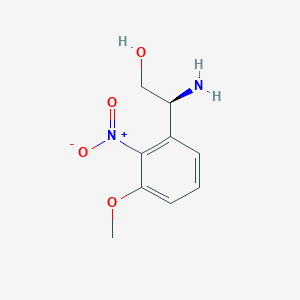

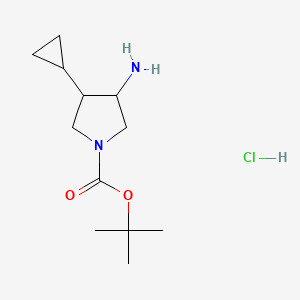
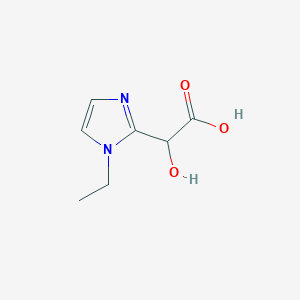
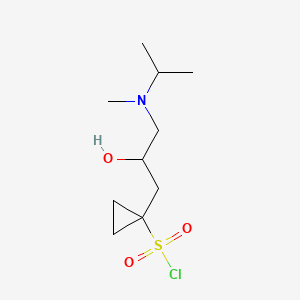
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
